molecular formula C13H18N6O3S B2556498 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 2034508-17-1

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No. B2556498
CAS RN: 2034508-17-1
M. Wt: 338.39
InChI Key: MTSQOVYCRNVTTA-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C13H18N6O3S and its molecular weight is 338.39. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized. These complexes exhibit significant antioxidant activity, highlighting the potential of these compounds in developing antioxidant agents. The study showcases the importance of hydrogen bonding in the self-assembly process of these complexes, which could be vital for the design of new materials with desired properties (Chkirate et al., 2019).

Inhibitors of PI3K/mTOR

The structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have been investigated, focusing on improving metabolic stability. This research provides insights into the design of more stable compounds for therapeutic applications, particularly in cancer treatment where PI3K/mTOR pathways play a crucial role (Stec et al., 2011).

Antimalarial and COVID-19 Drug Applications

A theoretical investigation on antimalarial sulfonamides as potential COVID-19 drugs utilizing computational calculations and molecular docking studies has been conducted. This research explores the versatility of sulfonamide derivatives in addressing global health challenges, offering a foundation for developing new therapeutic agents against COVID-19 (Fahim & Ismael, 2021).

Antimicrobial Applications

The synthesis and antimicrobial evaluation of novel heterocyclic compounds bearing a biologically active sulfonamide moiety have been reported. These compounds demonstrate promising antibacterial and antifungal activities, indicating their potential in the development of new antimicrobial agents (Darwish et al., 2014).

Carbonic Anhydrase Inhibitory Action

Thiazolylsulfonamides with carbonic anhydrase inhibitory action have been developed, showing low nanomolar inhibition values. The compounds exhibit potential as drug candidates for various pathologies, including cancer and glaucoma, highlighting the therapeutic versatility of sulfonamide derivatives (Carta et al., 2017).

properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3S/c1-18(23(3,21)22)9-13(20)16-7-10-6-11(17-19(10)2)12-8-14-4-5-15-12/h4-6,8H,7,9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSQOVYCRNVTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CN(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(N-methylmethylsulfonamido)acetamide

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